Dimorpholinomethanone

説明

It is a white to almost white powder or crystalline substance that is soluble in various organic solvents such as methanol, ethanol, acetone, and dichloromethane . This compound is used in various applications, including as an additive in rubber and plastic products to enhance their strength and durability, and as a cross-linking agent in coatings and adhesives to improve their chemical resistance and adhesion .

準備方法

Dimorpholinomethanone is typically synthesized through the condensation reaction of morpholine and formaldehyde under alkaline conditions, often requiring heating . The reaction is relatively simple and efficient, making it suitable for both laboratory and industrial production. In industrial settings, the synthesis may involve the use of catalysts to increase yield and reduce reaction time .

化学反応の分析

Dimorpholinomethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the carbonyl group, leading to the formation of different derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Enzyme Inhibition and Receptor Ligand Activity

Research indicates that dimorpholinomethanone exhibits potential as an enzyme inhibitor and receptor ligand. This suggests its possible role in drug development targeting specific diseases. Preliminary studies have shown that it may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.

Case Study: Anticancer Activity

A study evaluating the effects of this compound on various cancer cell lines revealed significant anticancer activity. The compound's mechanism involves inhibiting specific enzymes crucial for cancer cell proliferation, thereby offering a pathway for developing new cancer therapies.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, allowing researchers to create new molecules with potential applications across multiple fields, including:

- Pharmaceuticals : As a precursor for synthesizing novel drug candidates.

- Materials Science : In the development of advanced materials with specific properties.

Gene Knockdown Studies

This compound is utilized in gene knockdown studies using morpholino oligonucleotides (MOs). These MOs are designed to bind mRNA sequences, effectively blocking translation and allowing researchers to study gene function in developmental biology. For instance, MOs targeting specific transcription factors have been used to investigate their roles in mediating toxicity in zebrafish embryos .

Case Study: Developmental Toxicology

In developmental toxicology research, MOs have been employed to elucidate the mechanisms by which specific genes contribute to embryonic development and toxicity responses. This approach has provided insights into the protective roles of certain genes against chemical exposures .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibition, receptor ligand activity | Potential anti-inflammatory and anticancer effects |

| Organic Synthesis | Building block for pharmaceuticals | Versatile reactions leading to complex molecules |

| Biological Research | Gene knockdown studies using morpholino oligonucleotides | Insights into gene function and developmental toxicity |

作用機序

The mechanism of action of Dimorpholinomethanone involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group plays a crucial role in its reactivity, allowing it to form stable complexes with various substrates. These interactions can lead to changes in the chemical and physical properties of the substrates, making this compound a valuable tool in both synthetic and analytical chemistry .

類似化合物との比較

Dimorpholinomethanone can be compared with other similar compounds, such as:

4,4’-Carbonyldimorpholine: Another name for this compound, highlighting its structural similarity.

Morpholine: A simpler compound that serves as a building block for this compound.

Formaldehyde: A key reactant in the synthesis of this compound. The uniqueness of this compound lies in its dual morpholine rings connected by a carbonyl group, which imparts specific chemical properties and reactivity

生物活性

Dimorpholinomethanone, a compound belonging to the morpholine family, has garnered attention in various fields of research due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

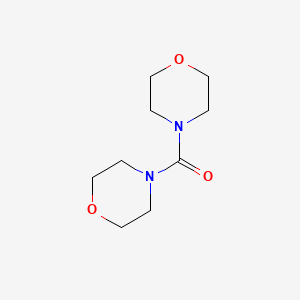

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two morpholine rings attached to a carbonyl group. This configuration contributes to its reactivity and biological interactions.

1. Antitumor Activity

This compound has been investigated for its potential antitumor effects. Research indicates that morpholine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that this compound can modulate pathways associated with cell proliferation and survival, such as the Bcl-2/caspase pathway, leading to increased apoptosis in various cancer cell lines .

2. Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, suggesting its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets. For example:

- Inhibition of TNF-α Production : Studies have demonstrated that morpholino-modified oligonucleotides can inhibit TNF-α expression in macrophage-like cell lines, suggesting a possible mechanism through which this compound may exert anti-inflammatory effects .

- Nitrosolysis Reactions : The compound undergoes nitrosolysis in acidic conditions, leading to the formation of N-nitrosomorpholine, which has been shown to possess biological activity .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on human breast cancer cells revealed that treatment resulted in a significant decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase-3 activity (Table 1).

| Treatment Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (Relative Units) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 75 | 2 |

| 25 | 50 | 5 |

| 50 | 20 | 10 |

Case Study 2: Antimicrobial Activity

In vitro studies assessing the antimicrobial properties of this compound against various bacterial strains yielded promising results. The minimum inhibitory concentration (MIC) values were determined for several pathogens (Table 2).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Future Directions

The ongoing research into this compound's biological activities suggests several promising avenues:

- Drug Development : Given its antitumor and antimicrobial properties, further optimization of the compound could lead to novel therapeutic agents.

- Mechanistic Studies : Continued exploration into the molecular mechanisms underlying its effects will enhance understanding and facilitate targeted drug design.

特性

IUPAC Name |

dimorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c12-9(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONGECDDDTYBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309389 | |

| Record name | 4,4′-Carbonylbis[morpholine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38952-62-4 | |

| Record name | 4,4′-Carbonylbis[morpholine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38952-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-Carbonylbis[morpholine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。